4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol
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Overview
Description
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol typically involves the construction of the imidazo[1,2-a]pyrazine core followed by functionalization at specific positions. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions and condensation reactions, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are tailored to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also share a similar core structure but have different applications and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities .
Properties
CAS No. |
787591-87-1 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[8-(methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol |
InChI |
InChI=1S/C13H12N4O/c1-14-12-13-15-6-7-17(13)8-11(16-12)9-2-4-10(18)5-3-9/h2-8,18H,1H3,(H,14,16) |
InChI Key |
ZIPAQZCUJUHQCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CN2C1=NC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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